1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone
CAS No.: 618414-11-2
Cat. No.: VC16136794
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618414-11-2 |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
| Standard InChI | InChI=1S/C19H20N4O3S/c1-4-23-18(14-7-5-6-10-20-14)21-22-19(23)27-12-15(24)13-8-9-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3 |
| Standard InChI Key | NXFYJNKBGDZHSZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Introduction
1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone is a synthetic organic compound characterized by its complex structure, which includes a 1,2,4-triazole moiety and a sulfanyl group. This compound features a 3,4-dimethoxyphenyl group and an ethyl-substituted triazole linked through a sulfur atom to the ethanone backbone. Its unique configuration contributes to its potential biological activity and applications in medicinal chemistry.
Synthesis
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone typically involves multiple steps, including the formation of the triazole ring and its subsequent modification with the sulfanyl group. The process may involve various organic reactions such as nucleophilic substitution and condensation reactions.
Biological Activities
Research indicates that this compound exhibits notable biological activities:
-
Antimicrobial Activity: It has shown promise as an antimicrobial agent by inhibiting various bacterial strains.
-
Anti-inflammatory and Anticancer Properties: Studies suggest potential anti-inflammatory and anticancer properties, positioning it as a candidate for further pharmacological exploration.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have indicated that it can effectively bind to certain protein targets associated with disease pathways, suggesting mechanisms through which it exerts its biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone. Notable examples include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Pyridinyl)-2-{[4-methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone | Similar triazole structure | Antimicrobial |
| 1-(3-Chlorophenyl)-2-{[5-(pyridinyl)-4H-1,2,4-triazol-3-YL]thio}ethanone | Contains a chlorophenyl group | Antifungal |
| 1-(Phenyl)-2-{[5-(naphthalenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone | Naphthalene substitution | Anticancer |
These compounds highlight the versatility of triazole derivatives in medicinal chemistry while showcasing the unique features of 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone that may confer distinct biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume